molecular formula C6H7NO2S B13645669 2-(Aminomethyl)thiophene-3-carboxylic acid

2-(Aminomethyl)thiophene-3-carboxylic acid

Cat. No.: B13645669
M. Wt: 157.19 g/mol
InChI Key: WQTSDEFNTLZLJD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the second position and a carboxylic acid group at the third position of the thiophene ring. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods: In industrial settings, the compound can be synthesized using a multi-step process that involves the preparation of intermediates such as 2-aminothiophene-3-carboxylates. These intermediates are then subjected to further reactions, including diazotization and desamination, to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

2-(Aminomethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. Additionally, some derivatives exhibit cytostatic activity by inducing apoptosis in cancer cells through the inhibition of protein synthesis .

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)thiophene-3-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(aminomethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H7NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9)

InChI Key

WQTSDEFNTLZLJD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)O)CN

Origin of Product

United States

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